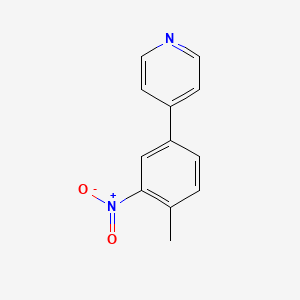

4-(4-Methyl-3-nitrophenyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

4373-63-1 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-(4-methyl-3-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-2-3-11(8-12(9)14(15)16)10-4-6-13-7-5-10/h2-8H,1H3 |

InChI Key |

RBQAQISFFINFTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

General Significance of Pyridine Derivatives As Chemical Scaffolds

The pyridine (B92270) ring is a fundamental heterocyclic scaffold in both organic and medicinal chemistry. nih.gov Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are ubiquitous in nature, found in compounds such as vitamins and alkaloids. nih.govwikipedia.org This nitrogen atom imparts distinct properties, including basicity and polarity, which make the pyridine nucleus a valuable component in the design of new molecules. nih.gov

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure," appearing in over 7000 drug candidates. nih.govrsc.orgresearchgate.netrsc.org Its ability to form hydrogen bonds, enhance aqueous solubility, and act as a bioisostere for other functional groups contributes to its widespread use in pharmaceuticals. researchgate.nettaylorandfrancis.com Beyond medicine, pyridine derivatives are crucial in materials science for creating functional nanomaterials and serve as important ligands in organometallic chemistry and asymmetric catalysis. nih.gov The versatility of the pyridine ring as a building block for complex molecular architectures underscores its enduring importance in synthetic chemistry. researchgate.net

Classification and Structural Features of Nitrophenyl Substituted Pyridines

Nitrophenyl-substituted pyridines are a subclass of biaryl compounds where a pyridine (B92270) ring is connected to a nitrated benzene (B151609) ring. These compounds can be classified based on the substitution pattern of the nitro group and any other substituents on the phenyl ring, as well as the point of attachment to the pyridine ring (e.g., 2-, 3-, or 4-pyridyl). The specific compound, 4-(4-Methyl-3-nitrophenyl)pyridine , features a pyridine ring attached at its 4-position to a phenyl ring, which is substituted with a methyl group at the 4-position and a nitro group at the 3-position.

Derivatives of nitrophenyl-substituted pyridines have been synthesized and studied for their potential in various fields. For example, triphenylpyridine derivatives containing nitro groups have been investigated for their use as n-type materials in organic light-emitting devices (OLEDs). rsc.org The synthesis of various polysubstituted pyridines, including those with nitrophenyl groups, has been achieved through condensation reactions, highlighting the modularity of their construction. d-nb.info

Research Trajectories for Complex Heterocyclic Systems

The field of heterocyclic chemistry is continuously evolving, with research focused on several key trajectories. A primary goal is the development of more efficient, sustainable, and atom-economical synthetic methods. numberanalytics.comnumberanalytics.com This includes the use of novel catalytic systems, green chemistry approaches, and flow chemistry techniques to construct complex heterocyclic frameworks. numberanalytics.comnumberanalytics.com Researchers are moving away from traditional multi-step syntheses that often require harsh conditions and generate significant waste. numberanalytics.com

Another significant trend is the expansion of the applications for heterocyclic compounds. numberanalytics.comnumberanalytics.com While their role in pharmaceuticals remains central, there is growing interest in their use in materials science for developing new materials with tailored optical, electronic, and magnetic properties. numberanalytics.comnumberanalytics.com Furthermore, the integration of computational chemistry, including machine learning and artificial intelligence, is becoming increasingly important. numberanalytics.comnumberanalytics.com These tools are used to predict the properties of new heterocyclic compounds, design novel synthetic pathways, and accelerate the discovery process. numberanalytics.comnumberanalytics.com The synthesis of sequence-defined polymers using heterocyclic building blocks is another emerging area with potential applications in data storage and biomimicry. rsc.org

Overview of Advanced Methodologies in Synthetic Organic Chemistry

Strategies for the Construction of Substituted Pyridine Rings

The synthesis of substituted pyridine scaffolds, a crucial component of the target molecule, can be achieved through several powerful reactions. These methods offer versatility in introducing a wide array of substituents onto the pyridine ring.

Multicomponent Condensation Reactions (e.g., Hantzsch-type and related approaches)

The Hantzsch pyridine synthesis, a classic multicomponent reaction reported in 1881, stands as a cornerstone for the formation of dihydropyridine (B1217469) rings. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov The initial product, a 1,4-dihydropyridine, can then be oxidized to the corresponding pyridine derivative, with aromatization being the thermodynamic driving force. wikipedia.orgnih.gov

Modern iterations of the Hantzsch synthesis have focused on improving reaction conditions and yields. For instance, the use of aqueous micelles and p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to significantly enhance the reaction, achieving product yields as high as 96%. wikipedia.org Environmentally friendly approaches using ionic liquids as catalysts at room temperature have also been explored. wikipedia.org

Related multicomponent reactions provide access to a diverse range of substituted pyridines. The Guareschi-Thorpe and Bohlmann-Rahtz syntheses, for example, yield the aromatic pyridine directly through substitution and elimination of small molecules. acsgcipr.org Another approach involves a three-component cascade reaction of malononitrile (B47326) with aldehydes and S-alkylisothiouronium salts in water, which produces highly substituted pyridines. nih.gov

| Method | Reactants | Key Features | Typical Product |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia/Ammonium Acetate | Forms a dihydropyridine intermediate requiring subsequent oxidation. wikipedia.orgnih.gov | 1,4-Dihydropyridine |

| Guareschi-Thorpe/Bohlmann-Rahtz | Varies | Directly yields the aromatic pyridine. acsgcipr.org | Substituted Pyridine |

| Malononitrile Cascade | Malononitrile, Aldehyde, S-alkylisothiouronium salt | Three-component reaction in water. nih.gov | Pyridine-3,5-dicarbonitrile |

Tandem Annulation and Cyclization Processes for Pyridine Formation

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex pyridine structures. One such strategy involves the Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides. nih.gov Another one-pot method for constructing polysubstituted pyridines involves the tandem sequential reactions of nitriles, Reformatsky reagents, and 1,3-enynes. nih.gov

Furthermore, a two-pot, three-component synthesis of polysubstituted pyridines has been developed based on the synthesis of 2-azadienes via a redox-neutral catalytic intermolecular aza-Wittig reaction, followed by their subsequent Diels-Alder reactions. whiterose.ac.uk This method provides rapid access to diverse tri- and tetrasubstituted pyridines. whiterose.ac.uk

Oxidative Dehydrogenation in Dihydropyridine Systems

The final step in many pyridine syntheses, particularly those following a Hantzsch-type pathway, is the aromatization of a dihydropyridine intermediate. This oxidative dehydrogenation is a critical transformation. wikipedia.orgnih.gov Various oxidizing agents can be employed for this purpose, including ferric chloride, manganese dioxide, and potassium permanganate (B83412) in a one-pot synthesis. wikipedia.org

Biomimetic approaches have also been developed. For example, a system using tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl] as a catalyst and imidazole (B134444) as a co-catalyst with m-chloroperoxybenzoic acid (m-CPBA) has been shown to efficiently oxidize 1,4-dihydropyridines to their corresponding pyridine derivatives in excellent yields at room temperature. bas.bg Other methods include the use of ceric sulfate (B86663) tetrahydrate in aqueous ethanoic acid and even household bleaching powder (calcium hypochlorite). researchgate.netwum.edu.pk In the context of drug metabolism, cytochrome P-450 enzymes in the liver are responsible for the in-vivo oxidation of dihydropyridine-based drugs. wum.edu.pknih.gov

Introduction of the Nitrophenyl Moiety via Coupling Reactions

The introduction of the 4-methyl-3-nitrophenyl group onto the pyridine ring is a key step in the synthesis of the target compound. This is typically achieved through cross-coupling reactions or by nitrating a pre-formed phenyl-pyridine scaffold.

Cross-Coupling Strategies for Aryl-Pyridine Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aryl and heteroaryl systems. The Suzuki-Miyaura cross-coupling is a widely used method, though the coupling of 2-pyridyl nucleophiles can be challenging. nih.govnih.gov Modifications to the Suzuki-Miyaura coupling and the use of alternative nucleophilic reagents have been developed to address these challenges. nih.gov

Palladium-catalyzed reactions are at the forefront of these strategies. Pyridine sulfinates have emerged as stable and effective nucleophilic coupling partners for reactions with aryl halides. rsc.org Another innovative approach utilizes pyridyl pyrimidylsulfones as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with (hetero)aryl bromides. acs.org These methods offer broad substrate scope and enable the synthesis of a wide range of (hetero)arylpyridine derivatives. rsc.orgacs.org

| Reaction Type | Pyridine Source | Aryl Source | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pyridylboronic acids/esters | Aryl Halides | Palladium-based catalysts nih.govnih.gov |

| Sulfinate Coupling | Pyridine sulfinates | Aryl Halides | Palladium acetate/tricyclohexyl phosphine (B1218219) rsc.org |

| Pyrimidylsulfone Coupling | Pyridyl pyrimidylsulfones | (Hetero)aryl bromides | Palladium-based catalysts acs.org |

Nitration of Pre-formed Phenyl-Pyridine Scaffolds

An alternative strategy involves the direct nitration of a pre-existing phenyl-pyridine molecule. This electrophilic aromatic substitution introduces the nitro group onto the phenyl ring. For example, the synthesis of 4-[3-(4-nitrophenyl)propyl]pyridine is achieved by nitrating 4-(3-phenylpropyl)pyridine (B1219276) using a sulfonitric mixture at low temperatures. prepchem.com Similarly, meso-tetraphenylporphyrin can be regioselectively nitrated on its phenyl groups using sodium nitrite (B80452) and trifluoroacetic acid, with the degree of nitration controlled by the reaction time and amount of sodium nitrite. 20.210.105

The synthesis of the precursor 4-methyl-3-nitrophenol (B15662) involves the nitration of a cresol (B1669610) derivative. google.com These nitrated precursors can then be utilized in cross-coupling reactions to form the final 4-(4-methyl-3-nitrophenyl)pyridine.

Regioselective Functionalization for Methyl Group Installation

The precise placement of substituents on aromatic rings is a critical challenge in organic synthesis, dictating the ultimate properties and activity of the molecule. For the synthesis of 4-(4-Methyl-3-nitrophenyl)pyridine, the regioselective installation of the methyl group on the nitrophenyl ring is a key consideration. This can be achieved through two primary strategies: the use of a pre-functionalized starting material or the direct functionalization of a pre-formed biaryl scaffold.

The most direct and widely practiced approach involves the use of a starting material that already contains the desired methyl and nitro groups in the correct positions. In the context of a Suzuki-Miyaura cross-coupling reaction, a common method for constructing biaryl systems, this would involve coupling a pyridine derivative with a 4-methyl-3-nitrophenylboronic acid or a 4-halo-1-methyl-2-nitrobenzene. libretexts.orgnih.gov The regioselectivity is thus established during the synthesis of this substituted phenyl precursor. The synthesis of such precursors often relies on well-established electrophilic aromatic substitution reactions, where the directing effects of the existing substituents guide the position of the incoming group.

Alternatively, modern synthetic methods offer pathways for the direct and regioselective functionalization of a C-H bond on a pre-existing 4-(3-nitrophenyl)pyridine (B1582298) scaffold. While challenging due to the electronic properties of the pyridine ring, recent advances in catalysis have made such transformations more accessible. rsc.orgnih.gov For instance, transition-metal-catalyzed C-H activation, employing directing groups to guide the catalyst to a specific C-H bond, can be a powerful tool. However, for a substrate like 4-(3-nitrophenyl)pyridine, achieving regioselectivity for methylation at the desired position without a directing group is a significant synthetic hurdle.

A more novel approach involves the modulation of the electronic properties of the pyridine ring to control functionalization. For example, the formation of pyridine N-oxides or the coordination of the pyridine nitrogen to a Lewis acid can alter the reactivity and regioselectivity of subsequent reactions. nih.gov Another innovative strategy involves the use of borane (B79455) adducts of pyridines. The coordination of a borane moiety like triborane (B₃H₇) to the pyridine nitrogen can lead to the formation of stable dearomatized intermediates. rsc.org These intermediates can then undergo regioselective substitution reactions. For instance, deprotonation of a methyl-substituted pyridine-borane adduct can generate a nucleophilic methylene (B1212753) dihydropyridine intermediate, which can then react with an electrophile. nih.gov While this specific example relates to functionalization of the pyridine ring itself, the underlying principle of using borane adducts to control reactivity and regioselectivity is an active area of research.

A summary of potential regioselective methylation strategies is presented in the table below.

| Strategy | Description | Key Considerations |

| Pre-functionalized Precursor | Use of a starting material such as 4-methyl-3-nitrophenylboronic acid in a cross-coupling reaction. | Regioselectivity is determined by the synthesis of the precursor. |

| Directed C-H Activation | Use of a directing group to guide a metal catalyst to a specific C-H bond for methylation. | Requires the introduction and subsequent removal of a directing group. |

| Borane-Mediated Functionalization | Formation of a pyridine-borane adduct to alter reactivity and achieve regioselective substitution. | A developing area of research with potential for novel reactivity. |

Advanced Purification and Isolation Techniques in Heterocyclic Synthesis

The purification and isolation of the target compound from the reaction mixture are critical steps to ensure high purity, which is essential for its intended applications. Given the nature of 4-(4-Methyl-3-nitrophenyl)pyridine as a substituted pyridine, a range of advanced purification techniques can be employed.

Chromatographic Methods:

Chromatography is a powerful and versatile tool for the separation of complex mixtures. For substituted pyridines, several chromatographic techniques are particularly effective.

Flash Chromatography: This is a commonly used method for routine purification in a research setting. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For substituted pyridines, a gradient elution of a solvent system like ethyl acetate and hexanes is often employed to achieve good separation. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger quantities of material. Reversed-phase columns, such as those with a C18 stationary phase, are frequently used for the purification of polar and non-polar organic compounds. The use of a mass spectrometer as a detector (prep-LC-MS) allows for the collection of fractions based on the mass-to-charge ratio of the target compound, ensuring a high degree of specificity. flash-chromatography.com

Gas Chromatography (GC): For volatile and thermally stable compounds like some pyridine derivatives, capillary gas chromatography can provide excellent separation with high resolution. nih.gov While primarily an analytical technique, preparative GC can be used for the isolation of small quantities of highly pure material.

Non-Chromatographic Methods:

In addition to chromatography, several classical and modern non-chromatographic techniques are valuable for the purification of pyridine derivatives.

Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities in the solution. The choice of solvent is crucial for successful recrystallization.

Acid-Base Extraction: The basic nature of the pyridine nitrogen atom allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The pyridine derivative will be protonated and move into the aqueous phase, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified to regenerate the free pyridine, which can be extracted back into an organic solvent. This method is particularly useful for removing non-basic impurities. lookchem.comgoogle.com

Distillation: For liquid compounds, distillation can be an effective purification method, especially for removing non-volatile impurities. However, for a solid compound like 4-(4-Methyl-3-nitrophenyl)pyridine, distillation is not a suitable primary purification technique.

The selection of the most appropriate purification method or combination of methods depends on the physical properties of the target compound, the nature of the impurities, and the desired level of purity. A summary of these techniques is provided in the table below.

| Purification Technique | Principle of Separation | Applicability to 4-(4-Methyl-3-nitrophenyl)pyridine |

| Flash Chromatography | Differential adsorption on a solid support. | Highly applicable for general purification. nih.gov |

| Preparative HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Ideal for achieving high purity. flash-chromatography.com |

| Gas Chromatography | Differential partitioning between a gas mobile phase and a liquid or solid stationary phase. | Potentially applicable if the compound is sufficiently volatile and thermally stable. nih.gov |

| Recrystallization | Difference in solubility at varying temperatures. | A good option for a crystalline solid. |

| Acid-Base Extraction | Exploits the basicity of the pyridine nitrogen. | Effective for removing non-basic impurities. lookchem.comgoogle.com |

Electron-Withdrawing Effects of the Nitrophenyl Group on Pyridine Reactivity

The electronic character of 4-(4-Methyl-3-nitrophenyl)pyridine is dominated by the interplay between its two aromatic rings. The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons through both inductive and resonance effects. stackexchange.com This deactivation is significantly amplified by the attached 4-methyl-3-nitrophenyl substituent. The nitro group (-NO2) is a powerful electron-withdrawing group, reducing the electron density of the phenyl ring, which in turn further deactivates the pyridine ring. libretexts.orgmdpi-res.com

Electrophilic aromatic substitution (SEAr) on the pyridine ring is notoriously difficult compared to benzene (B151609) because the nitrogen atom deactivates the ring towards attack by electrophiles. stackexchange.comquora.com The presence of the strongly deactivating nitrophenyl group in 4-(4-Methyl-3-nitrophenyl)pyridine makes electrophilic substitution on the pyridine core even more challenging.

Under the strongly acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) cation. stackexchange.com This positive charge dramatically increases the electron-withdrawing nature of the ring, rendering it extremely unreactive toward incoming electrophiles. stackexchange.comwikipedia.org Any potential electrophilic attack on the pyridine ring of 4-(4-Methyl-3-nitrophenyl)pyridine would be expected to occur at the C-3 or C-5 positions (meta to the nitrogen), as attack at the C-2, C-4, or C-6 positions would place a destabilizing positive charge on the already electron-deficient nitrogen atom in one of the resonance structures. stackexchange.comquora.com However, due to the profound deactivation by both the nitrogen heteroatom and the nitrophenyl group, such reactions are generally considered synthetically unfeasible under standard conditions. wikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern that is the opposite of what is seen in electron-rich systems like benzene. masterorganicchemistry.comslideshare.net This susceptibility is greatest at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6), as the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgstackexchange.com

Reactivity of the Methyl Substituent on the Phenyl Ring

The methyl group attached to the phenyl ring at the C-4 position is subject to chemical transformations typical for benzylic carbons. Its reactivity is influenced by the electronic environment created by the adjacent nitro group and the pyridine ring. The presence of a nitro group ortho to a methyl group can facilitate certain reactions. For instance, benzylic C-H bonds ortho to a nitro group can be involved in thermal decomposition pathways. nih.gov

Common reactions involving such a methyl group include:

Oxidation: The methyl group can be oxidized to a formyl (-CHO) or a carboxylic acid (-COOH) group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. The specific product often depends on the reaction conditions.

Halogenation: Free-radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, leading to the formation of a bromomethyl derivative. This derivative is a valuable intermediate for further functionalization.

The electron-withdrawing nitro group at the ortho position can influence the reactivity of the methyl group by stabilizing potential radical or anionic intermediates formed during these transformations.

Chemical Transformations Involving the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to various other nitrogen-containing functionalities. mdpi-res.comwikipedia.org

The reduction of the aryl nitro group in 4-(4-Methyl-3-nitrophenyl)pyridine to an amino group is a key transformation, yielding 3-amino-4-methylphenyl)pyridine. This reaction is fundamental for creating precursors for dyes, pharmaceuticals, and other complex organic molecules. jsynthchem.com A wide array of methods exists for this conversion, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity. wikipedia.org

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a clean and efficient method, typically using hydrogen gas (H₂) over a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄·H₂O) in the presence of a catalyst (e.g., Raney Nickel or an iron complex) can serve as the hydrogen source. researchgate.netmdpi.com

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst can also effect the reduction. jsynthchem.comwikipedia.org

The following table summarizes various conditions for the reduction of nitroarenes, which are applicable to 4-(4-Methyl-3-nitrophenyl)pyridine.

| Reagent/Catalyst System | Typical Conditions | Product | Selectivity Notes |

| H₂ / Pd/C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | Aniline | Highly efficient; may also reduce other susceptible groups if present. |

| Fe / HCl | Ethanol/Water, reflux | Aniline | A classic, robust, and cost-effective industrial method. |

| SnCl₂·2H₂O / HCl | Ethanol, reflux | Aniline | A common laboratory method, works well for a variety of substrates. |

| Na₂S₂O₄ | Water/Methanol, reflux | Aniline | A milder alternative, useful when other reducible groups are present. |

| Zn / NH₄Cl | Water/Ethanol, reflux | Hydroxylamine (B1172632) | Can be used for partial reduction to the hydroxylamine intermediate. wikipedia.orgmdpi.com |

| Hydrazine / Raney Ni | Ethanol, 0-10 °C | Hydroxylamine | Conditions can be controlled for selective reduction to hydroxylamine. wikipedia.org |

This table presents generalized data for the reduction of aromatic nitro compounds.

The nitro group is highly polar and acts as a strong hydrogen bond acceptor through its oxygen atoms. nih.govrsc.org In the solid state, the nitro group of 4-(4-Methyl-3-nitrophenyl)pyridine can participate in a variety of non-covalent interactions that dictate the crystal packing. These interactions include:

Hydrogen Bonding: The oxygen atoms of the nitro group can form C-H···O hydrogen bonds with methyl or aromatic C-H donors from neighboring molecules. researchgate.net

π-hole Interactions: The nitrogen atom of the nitro group can act as a Lewis acidic center (a π-hole) and interact with electron-rich regions of adjacent molecules, such as another nitro group's oxygen atom or the π-system of an aromatic ring. researchgate.netrsc.org

These intermolecular forces are not only crucial for determining the solid-state architecture but can also influence reaction pathways. For example, the aggregation of molecules in solution through these interactions can affect reactivity and selectivity in subsequent chemical transformations. researchgate.net The electron-withdrawing nature of the nitro group is also known to activate molecular scaffolds for various reactions, including cycloadditions and nucleophilic additions. nih.gov

Mechanistic Investigations of Pyridine Ring Annulation and Functionalization

The study of reaction mechanisms involving nitrophenyl-substituted pyridines, such as 4-(4-Methyl-3-nitrophenyl)pyridine, provides critical insights into their reactivity and potential for creating more complex molecular architectures. While specific mechanistic studies on 4-(4-Methyl-3-nitrophenyl)pyridine are not extensively documented in the literature, its reactivity can be inferred from established principles of pyridine chemistry and the electronic effects of its substituents. The functionalization of the pyridine ring and the construction of new fused rings (annulation) are of particular interest.

Mechanistic investigations into the functionalization of the pyridine core are complex due to the electron-deficient nature of the ring and the directing effects of existing substituents. The presence of a nitrophenyl group introduces further electronic influence, affecting the regioselectivity of subsequent reactions.

Functionalization of the Pyridine Ring:

The functionalization of a pre-existing pyridine ring, such as in 4-(4-Methyl-3-nitrophenyl)pyridine, is primarily governed by the electronic properties of the pyridine nitrogen and its substituents. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 and C4 positions.

A plausible and widely used method for the functionalization of a pyridine ring to generate a structure like 4-(4-Methyl-3-nitrophenyl)pyridine is through palladium-catalyzed cross-coupling reactions. One such method is the Suzuki-Miyaura coupling, which would involve the reaction of a halopyridine with an appropriate boronic acid or ester.

Suzuki-Miyaura Coupling Mechanism:

The synthesis of a 4-arylpyridine, such as the target compound, can be envisioned via the Suzuki-Miyaura coupling of a pyridine derivative. The catalytic cycle, shown below, involves three main steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organoboron compound (e.g., (4-methyl-3-nitrophenyl)boronic acid) forms a borate (B1201080) complex, which then transfers the aryl group to the Pd(II) center, creating a new diorganopalladium(II) complex.

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The efficiency and regioselectivity of such couplings can be influenced by the choice of ligands, base, and solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines This table presents generalized conditions for Suzuki-Miyaura reactions involving pyridine derivatives, based on established protocols.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Ref |

| Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | >90 | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 120 (Microwave) | 53 | commonorganicchemistry.com |

| Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 85 | 53 | commonorganicchemistry.com |

Direct C-H Arylation:

Another powerful method for functionalizing pyridines is direct C-H arylation. For a precursor like 4-methyl-3-nitropyridine, the electronic nature of the nitro group would strongly influence the position of arylation. Studies on the C-H arylation of 3-nitropyridine (B142982) have shown high selectivity for the C4 position. nih.gov This is attributed to the activation of the C4 position by the nitro group, potentially enhanced by Lewis acid complexation with an additive like silver carbonate. nih.gov

The proposed mechanism for such a reaction typically involves a palladium catalyst that facilitates the cleavage of a C-H bond on the pyridine ring and subsequent coupling with an aryl halide. The strong electron-withdrawing effect of the nitro group makes the C-H bonds at the C2 and C4 positions more acidic and susceptible to activation. thieme-connect.de

Table 2: Optimization of C-H Arylation of 3-Nitropyridine with Bromobenzene Data adapted from a study on the palladium-catalyzed C-H arylation of 3-nitropyridine, demonstrating the effect of additives on yield and regioselectivity. nih.gov

| Entry | Catalyst System | Additive (equiv) | Product (Yield %) |

| 1 | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH | None | 19 (C4-aryl), 6 (C5-aryl) |

| 2 | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH | Ag₂CO₃ (0.5) | 52 (C4-aryl) |

| 3 | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH | Ag₂CO₃ (1.0) | 71 (C4-aryl) |

Pyridine Ring Annulation:

Pyridine ring annulation refers to the construction of a new ring fused to the pyridine scaffold. These reactions typically proceed through tandem or cascade sequences, often involving the initial formation of a dihydropyridine intermediate followed by cyclization and subsequent aromatization.

Due to the stability of the aromatic pyridine ring, annulation reactions starting from a substituted pyridine like 4-(4-Methyl-3-nitrophenyl)pyridine are challenging and less common than methods that construct the substituted pyridine ring from acyclic precursors. General strategies for forming substituted pyridine rings often involve multi-component reactions where the substituents are introduced via the starting materials. For instance, a three-component reaction between a ketone, an aldehyde, and a nitrogen source like ammonia can lead to the formation of a dihydropyridine, which is then oxidized to the corresponding pyridine. The specific substitution pattern of the final product is determined by the choice of the initial components.

Based on a thorough review of available scientific literature, it has been determined that specific, in-depth experimental data for the compound 4-(4-Methyl-3-nitrophenyl)pyridine is not publicly available. The requested detailed analysis, which includes single-crystal X-ray diffraction data and high-resolution nuclear magnetic resonance (NMR) spectroscopy, could not be sourced from existing research publications.

Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and detail for each specified subsection. The strict outline provided by the user necessitates access to primary experimental data such as crystallographic parameters, dihedral angles, intermolecular interaction specifics, Hirshfeld surface analysis plots, and comprehensive NMR signal assignments (¹H, ¹³C, COSY, HMQC, HMBC) for this exact molecule.

While general principles of these advanced analytical techniques are well-documented, applying them to "4-(4-Methyl-3-nitrophenyl)pyridine" without the foundational experimental results would be speculative and would not meet the required standard of a professional, authoritative, and scientifically accurate article focused solely on this compound.

Therefore, the article cannot be generated at this time due to the absence of the necessary research findings in the public domain.

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy)

Key expected vibrations include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Methyl C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl group are expected in the 2980-2870 cm⁻¹ range.

Nitro Group (NO₂) Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are highly characteristic and typically appear around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

Pyridine and Phenyl Ring C=C and C=N Stretching: These vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the phenyl ring to the nitro group is expected in the 870-840 cm⁻¹ range.

A hypothetical data table for the characteristic vibrations is presented below. It is important to note that these are expected ranges and actual experimental values may vary.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Asymmetric/Symmetric Stretch | 2980 - 2870 |

| NO₂ Asymmetric Stretch | 1550 - 1500 |

| NO₂ Symmetric Stretch | 1360 - 1320 |

| Aromatic C=C/C=N Ring Stretch | 1600 - 1400 |

| C-N Stretch | 870 - 840 |

The planarity between the phenyl and pyridine rings is a critical conformational parameter influencing the electronic properties of the molecule. Raman spectroscopy, in particular, can be sensitive to the dihedral angle between the two rings. Changes in the vibrational coupling between the rings can be observed in the low-frequency region of the Raman spectrum.

Furthermore, in the solid state, intermolecular interactions such as C-H···O hydrogen bonds involving the nitro group and hydrogen atoms from neighboring molecules can influence the vibrational frequencies. These interactions typically lead to shifts in the stretching and bending modes of the involved groups, which can be identified by comparing the spectra of the compound in the solid state and in a non-polar solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and optical properties. For a donor-acceptor system like 4-(4-Methyl-3-nitrophenyl)pyridine, this technique is crucial for understanding the intramolecular charge transfer (ICT) characteristics.

The UV-Vis absorption spectrum of 4-(4-Methyl-3-nitrophenyl)pyridine is expected to exhibit bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, typically of high intensity, arise from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n→π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen of the pyridine or the oxygens of the nitro group) to an antibonding π* orbital.

A key feature in donor-acceptor molecules is the ICT band, which corresponds to the transfer of electron density from the electron-donating part of the molecule (the methyl-substituted phenyl ring) to the electron-accepting part (the nitro group and pyridine ring) upon photoexcitation. This band is often sensitive to solvent polarity, showing a red-shift (bathochromic shift) in more polar solvents.

Upon absorption of a photon, the molecule is promoted to a singlet excited state (S₁). From this state, it can relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a triplet excited state (T₁). The investigation of these excited states often requires time-resolved spectroscopic techniques. While direct experimental data on the singlet and triplet excited states of 4-(4-Methyl-3-nitrophenyl)pyridine is not available, studies on similar nitroaromatic compounds suggest that ISC to the triplet state can be an efficient process.

Molecules with significant intramolecular charge transfer are often candidates for materials with non-linear optical (NLO) properties. These properties arise from the interaction of the molecule with an intense electromagnetic field, such as that from a laser. The second-order NLO response, characterized by the first hyperpolarizability (β), is particularly relevant for applications like second-harmonic generation.

The NLO properties of 4-(4-Methyl-3-nitrophenyl)pyridine can be computationally predicted using quantum chemical calculations. These calculations would typically involve optimizing the molecular geometry and then computing the hyperpolarizability tensor. The presence of the donor (methyl) and acceptor (nitro) groups attached to the conjugated π-system is a key structural motif for achieving a significant NLO response. Theoretical studies on similar donor-acceptor substituted pyridines have shown that the magnitude of the hyperpolarizability is strongly dependent on the nature and relative positioning of the donor and acceptor groups.

Computational and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules. nih.gov These computational tools are instrumental in understanding the behavior of "4-(4-Methyl-3-nitrophenyl)pyridine" at the molecular level.

DFT calculations have been successfully employed to study a variety of pyridine (B92270) derivatives, providing insights into their structural and electronic properties. nih.govresearchgate.net For instance, studies on similar compounds have utilized DFT to determine optimized geometries, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net The B3LYP functional combined with various basis sets, such as 6-31G** and 6-311++G(d,p), is a common choice for these calculations, offering a balance between accuracy and computational cost. nih.govirjweb.com

TD-DFT calculations are particularly useful for predicting electronic absorption spectra, which is crucial for understanding how the molecule interacts with light. acs.org These calculations can elucidate the nature of electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to the molecule's optical and electronic properties. core.ac.uk

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "4-(4-Methyl-3-nitrophenyl)pyridine," this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

Studies on analogous compounds, such as (4-nitrophenyl)methionine, have utilized DFT with the B3LYP/6-311++G(d,p) basis set to achieve optimized molecular structures. researchgate.net The resulting geometric parameters, including bond lengths and angles, provide a detailed picture of the molecule's architecture. For example, in related pyridine derivatives, the planarity of the pyridine ring and the dihedral angles between the phenyl and pyridine rings are critical aspects determined through geometry optimization.

The energetic stability of the optimized structure is confirmed by ensuring that all calculated vibrational frequencies are real; the absence of imaginary frequencies indicates a true energy minimum. This analysis is crucial for understanding the molecule's conformational preferences and its potential to adopt different shapes.

Table 1: Representative Calculated Geometric Parameters for a Pyridine Derivative

| Parameter | Value |

|---|---|

| Bond Length (C-N) in Pyridine Ring | ~1.34 Å |

| Bond Length (C-C) between Rings | ~1.49 Å |

Note: The values in this table are illustrative and based on typical findings for similar aromatic compounds. Actual values for "4-(4-Methyl-3-nitrophenyl)pyridine" would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, stability, and optical properties. nih.govirjweb.com A smaller gap generally suggests that the molecule is more reactive and can be more easily excited electronically. nih.gov

For "4-(4-Methyl-3-nitrophenyl)pyridine," the HOMO is expected to be localized primarily on the electron-rich methylphenyl group, while the LUMO is likely to be centered on the electron-deficient nitropyridine moiety. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, where an electron moves from the HOMO to the LUMO. core.ac.uk This ICT character is a common feature in molecules with donor and acceptor groups and significantly influences their nonlinear optical (NLO) properties. nih.gov

TD-DFT calculations can further characterize the nature of electronic transitions. For similar molecules, the primary electronic transition often corresponds to a HOMO-to-LUMO excitation, confirming the charge transfer nature of the process. core.ac.uk

Table 2: Illustrative HOMO-LUMO Energies and Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

Note: These are example values. The actual energies for "4-(4-Methyl-3-nitrophenyl)pyridine" would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, offering valuable insights into its reactivity. libretexts.org The MEP surface is colored to indicate regions of different electrostatic potential, with red typically representing electron-rich areas (negative potential) and blue indicating electron-poor regions (positive potential). researchgate.net

For "4-(4-Methyl-3-nitrophenyl)pyridine," the MEP map would likely show a region of high negative potential around the nitro group's oxygen atoms and the nitrogen atom of the pyridine ring. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential, likely around the hydrogen atoms of the methyl group and the phenyl ring, would be prone to nucleophilic attack.

MEP analysis is a powerful tool for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial in crystal engineering and drug design. nih.govrsc.org The MEP map can help identify the most probable sites for these interactions, guiding the design of new materials and understanding the molecule's behavior in different chemical environments. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular charge transfer and electron delocalization. acadpubl.eu

For "4-(4-Methyl-3-nitrophenyl)pyridine," NBO analysis can quantify the delocalization of electron density from the electron-donating methylphenyl group to the electron-withdrawing nitropyridine group. This is achieved by calculating the second-order perturbation energies (E(2)) associated with donor-acceptor interactions. Significant E(2) values indicate strong hyperconjugative interactions and a high degree of electron delocalization, which contribute to the molecule's stability. acadpubl.eu

The analysis can identify specific donor NBOs (e.g., lone pairs on the nitro group's oxygen atoms or the pyridine nitrogen) and acceptor NBOs (e.g., antibonding π* orbitals of the aromatic rings). The interactions between these orbitals reveal the pathways of intramolecular charge transfer. acadpubl.eu For instance, a strong interaction between a lone pair on the pyridine nitrogen and a π* orbital of the phenyl ring would indicate significant electron delocalization across the molecule's backbone.

NBO analysis also provides information about the hybridization of atoms and the nature of chemical bonds (e.g., σ vs. π bonds), offering a more intuitive chemical picture than delocalized molecular orbitals. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility, dynamic behavior, and interactions of molecules over time. researchgate.net

For "4-(4-Methyl-3-nitrophenyl)pyridine," MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target or how it packs in a crystal lattice. The simulations can track the fluctuations in dihedral angles, such as the one between the phenyl and pyridine rings, to characterize the molecule's flexibility.

MD simulations are also valuable for studying the interactions of the molecule with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov By simulating the molecule in a box of water, for example, one can study its solvation properties and how it forms hydrogen bonds with surrounding water molecules. In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex, providing insights into the binding affinity and the key interactions that stabilize the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or other properties. nih.govresearchgate.net By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. nih.gov

For a class of compounds including "4-(4-Methyl-3-nitrophenyl)pyridine," a QSAR study would involve compiling a dataset of molecules with known activities and calculating a set of molecular descriptors for each molecule. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the observed activity. A statistically significant QSAR model, characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can then be used to predict the activity of new compounds. nih.govresearchgate.net

The insights gained from a QSAR model can guide the design of new molecules with improved properties. For example, if the model indicates that a lower LUMO energy is correlated with higher activity, new derivatives with more electron-withdrawing groups could be synthesized. QSAR models can also be visualized to show which regions of the molecule are favorable or unfavorable for activity, providing a roadmap for further chemical modifications. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies (focused on theoretical binding modes)

Computational methods, particularly molecular docking, are pivotal in modern drug discovery and materials science for predicting the interaction between a small molecule (ligand) and a macromolecule, typically a protein. This in silico technique models the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. Such studies are instrumental in elucidating potential biological targets and understanding the structural basis of a compound's activity.

However, a comprehensive review of scientific literature and chemical databases reveals a notable absence of specific molecular docking or theoretical ligand-protein interaction studies for the compound 4-(4-Methyl-3-nitrophenyl)pyridine . While extensive research exists on related pyridine derivatives and compounds containing nitrophenyl moieties in the context of their interactions with various protein targets, research focusing specifically on the theoretical binding modes of 4-(4-Methyl-3-nitrophenyl)pyridine is not publicly available at this time.

The scientific community has actively investigated the computational properties of similar structural motifs. For instance, studies on substituted pyridine derivatives have explored their binding mechanisms with targets such as Lysine-specific demethylase 1 (LSD1) and Epidermal Growth Factor Receptor (EGFR), revealing key amino acid residues and interaction forces driving the binding. Similarly, various nitrophenyl-containing compounds have been the subject of docking studies to understand their potential as inhibitors for different enzymes.

The lack of specific research on 4-(4-Methyl-3-nitrophenyl)pyridine means that detailed findings on its theoretical binding modes, including potential protein targets, predicted binding affinities (e.g., docking scores or binding free energies), and specific amino acid interactions (like hydrogen bonds, hydrophobic interactions, or pi-stacking), cannot be provided. Consequently, the generation of data tables summarizing such interactions for this particular compound is not feasible.

Future computational research could shed light on the potential protein-ligand interactions of 4-(4-Methyl-3-nitrophenyl)pyridine. Such studies would likely involve screening the compound against a panel of known protein targets or using inverse docking approaches to identify potential binding partners. The resulting data would be invaluable for guiding further experimental validation and exploring the compound's potential applications in medicinal chemistry or chemical biology.

Derivatization and Advanced Functionalization Strategies

Chemical Modification of the Pyridine (B92270) Heterocycle

The pyridine ring in 4-(4-Methyl-3-nitrophenyl)pyridine is a key site for chemical modification. As a six-membered aromatic heterocycle, its reactivity is distinct from that of benzene (B151609). The nitrogen atom makes the ring electron-deficient and generally less susceptible to electrophilic aromatic substitution, which often requires harsh conditions. youtube.com However, it facilitates nucleophilic aromatic substitution (SNAr), particularly at positions 2 and 4, especially if a good leaving group is present. youtube.compearson.com

Key modification strategies for the pyridine moiety include:

N-Oxidation: The lone pair on the pyridine nitrogen is available to act as a nucleophile and can be oxidized by peroxy acids to form a stable pyridine N-oxide. youtube.com This modification alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. For pyridines, C-4 functionalization can be achieved with high regioselectivity using various ionic and radical nucleophiles. rsc.org Specialized blocking groups can also direct Minisci-type alkylations to the C-4 position. nih.gov

Nucleophilic Addition: The pyridine ring can be activated by forming N-aminopyridinium salts, which then readily react with nucleophiles like indoles and naphthols at the C4-position to form heterobiaryl compounds. frontiersin.org This method proceeds efficiently at room temperature without the need for catalysts or oxidants. frontiersin.org

Electronic Tuning: Substitutions on the pyridine ring, particularly at the 4-position, can serve as a regulatory handle to tune the electronic properties and subsequent reactivity of metal complexes formed with pyridine-containing ligands like pyridinophanes. nih.govrsc.org

Table 1: Selected Chemical Modifications of the Pyridine Ring

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Formation of Pyridine N-oxide |

| C-4 Alkylation (Minisci-type) | Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | Introduction of an alkyl group at C-4 |

| C-4 Arylation | N-aminopyridinium salt, Base, (Hetero)arenes | Formation of 4-(hetero)aryl pyridine derivatives |

Transformations Involving the 4-Methyl-3-nitrophenyl Moiety

The substituted phenyl ring offers two primary reactive sites: the nitro group and the methyl group.

The reduction of the aromatic nitro group to a primary amine is a fundamental and highly valuable transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This transformation opens up a vast array of subsequent synthetic possibilities, including diazotization and amide bond formation. The resulting product from 4-(4-Methyl-3-nitrophenyl)pyridine is 4-(3-amino-4-methylphenyl)pyridine .

Several reliable methods exist for this reduction:

Catalytic Hydrogenation: This is a common and clean method. Hydrogen gas (H₂) is used with a metal catalyst. masterorganicchemistry.com

Palladium on carbon (Pd/C) is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Raney Nickel is another efficient catalyst, often preferred when trying to avoid the dehalogenation of any aryl halides that might be present in the molecule. commonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic method. masterorganicchemistry.com

Tin (Sn) or Iron (Fe) with hydrochloric acid (HCl) are frequently used. masterorganicchemistry.com

Zinc (Zn) in acidic conditions, such as with acetic acid, provides a mild method for the reduction. commonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild alternative for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

The newly formed amino group in 4-(3-amino-4-methylphenyl)pyridine can be used as a key intermediate. For example, related 4-aminophenylamino-picolinamide structures are synthesized and used as precursors for creating libraries of compounds with potential biological activity. nih.gov

The methyl group attached to the aromatic ring is also a site for functionalization.

Halogenation: Under free-radical conditions (e.g., exposure to UV light), the hydrogen atoms of the methyl group can be substituted by halogens like chlorine or bromine. This reaction proceeds sequentially, potentially yielding mono-, di-, and tri-halogenated products. libretexts.org For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would lead to the formation of 4-(4-(bromomethyl)-3-nitrophenyl)pyridine.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would transform the methyl group into a carboxyl group, yielding 4-(4-carboxy-3-nitrophenyl)pyridine , which provides another handle for further derivatization, such as esterification or amide coupling.

Synthesis of Polyfunctionalized Pyridine Derivatives as Precursors

The initial derivatives of 4-(4-Methyl-3-nitrophenyl)pyridine serve as crucial precursors for building more complex, polyfunctionalized molecules. nih.gov The strategic combination of reactions on both the pyridine and phenyl rings allows for the construction of diverse molecular scaffolds.

For instance, the reduction of the nitro group to an amine, followed by a reaction on the pyridine ring, can generate highly substituted derivatives. nih.gov The resulting aminophenylpyridine core is a common feature in pharmacologically active molecules. nih.gov Similarly, the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activity, often starts from substituted aminopyrazoles that undergo cyclization with biselectrophiles to form the fused pyridine ring. nih.govnih.gov This highlights how precursor molecules with amino and pyridine functionalities are essential building blocks for complex heterocyclic systems. Multicomponent reactions, such as the Hantzsch pyridine synthesis, are also powerful tools for creating unsymmetrical, highly substituted pyridine and dihydropyridine (B1217469) derivatives. mdpi.com

Stereochemical Control and Chiral Synthesis of Related Analogues

Introducing chirality into pyridine-containing molecules is of great interest, particularly in medicinal chemistry and asymmetric catalysis. researchgate.net While 4-(4-Methyl-3-nitrophenyl)pyridine itself is achiral, several strategies can be employed to synthesize chiral analogues.

Asymmetric Catalysis: Enantioselective methods can be used to create chiral pyridine derivatives. For example, copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines can produce a wide range of alkylated chiral pyridines with high enantioselectivity. researchgate.net This approach could be adapted to analogues of the title compound.

Synthesis of Chiral Ligands: Chiral pyridine-containing ligands are valuable in asymmetric metal catalysis. scispace.com Libraries of tunable chiral pyridine–aminophosphine ligands have been synthesized from chiral tetrahydroquinoline scaffolds, which in turn were prepared via asymmetric hydrogenation. rsc.org These ligands have proven effective in the asymmetric hydrogenation of various substrates. rsc.org Such synthetic strategies could be applied to create chiral derivatives based on the 4-(4-Methyl-3-nitrophenyl)pyridine framework.

Planar Chirality: Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed and serve as highly effective enantioselective nucleophilic catalysts. scispace.com It is conceivable that by introducing appropriate substitution patterns that restrict bond rotation, atropisomeric chirality could be induced in derivatives of 4-(4-Methyl-3-nitrophenyl)pyridine, leading to planar-chiral analogues.

Advanced Research Applications and Methodological Contributions

Utility as Chemical Intermediates in the Synthesis of Complex Organic Molecules

The structural features of 4-(4-Methyl-3-nitrophenyl)pyridine make it a versatile chemical intermediate. The nitro group is a key functional handle that can be readily transformed, most commonly via reduction to an amino group, which then opens up a vast array of subsequent chemical modifications. The pyridine (B92270) ring itself can participate in various coupling reactions and substitutions, making the molecule a valuable scaffold for building molecular complexity.

The synthesis of new and complex heterocyclic systems is a cornerstone of medicinal chemistry and materials science, and 4-(4-Methyl-3-nitrophenyl)pyridine serves as an excellent starting point for such endeavors. The transformation of its nitro group into an amine is a pivotal step, creating a nucleophilic center that can be used to construct new fused ring systems.

Research has demonstrated the use of related aminopyridine derivatives in the synthesis of complex fused heterocycles like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. researchgate.net Following the reduction of the nitro group in a precursor like 4-(4-Methyl-3-nitrophenyl)pyridine, the resulting amine could be reacted with various reagents to build new rings onto the existing pyridine framework. For instance, reactions with isothiocyanates can lead to thiourea (B124793) derivatives, which are versatile intermediates for a variety of cyclization reactions to form thienopyrimidines and related structures. researchgate.net

Furthermore, multicomponent reactions offer an efficient pathway to complex molecules from simple precursors. nih.gov Nitropyridines are key components in three-component ring transformations (TCRT) to produce other, more complex nitropyridines that would be difficult to synthesize otherwise. nih.gov A compound like 4-(4-Methyl-3-nitrophenyl)pyridine, with its specific substitution pattern, could be a target molecule from such reactions or a building block for further transformations, contributing to the generation of novel molecular backbones. organic-chemistry.orgnih.gov

In modern drug discovery and materials science, the generation of large collections of related molecules, known as chemical libraries, is a crucial strategy for identifying new lead compounds. Functionalized pyridines are highly valued as building blocks for these libraries due to their prevalence in biologically active compounds. nih.gov

The compound 4-(4-Methyl-3-nitrophenyl)pyridine is well-suited for this role. Its structure contains distinct points for diversification. The nitro group can be reduced and then acylated, alkylated, or used in other amine-based chemistries to attach a wide variety of substituents. The pyridine nitrogen can be quaternized or used to direct metallation reactions. The aromatic rings can participate in cross-coupling reactions, such as the Suzuki coupling, to introduce further diversity. This multi-faceted reactivity allows for the rapid, often automated, synthesis of a large pool of structurally related but distinct compounds, which can then be screened for desired properties. nih.gov

Exploration in Materials Science Research

The unique electronic properties conferred by the combination of a pyridine ring with a nitro-substituted phenyl group make 4-(4-Methyl-3-nitrophenyl)pyridine and its derivatives attractive candidates for applications in materials science.

The development of new dyes and functional polymers is an active area of research. The structure of 4-(4-Methyl-3-nitrophenyl)pyridine, featuring an electron-donating methylphenyl system and an electron-withdrawing nitropyridine component, creates a "push-pull" electronic system. This configuration is a common design principle for organic dyes. Such molecules often exhibit strong absorption of light in the visible spectrum, making them suitable for use as colorants.

Derivatives of this core structure can be incorporated into larger macromolecular systems. For example, pyridine-containing units have been grafted onto polymer backbones, such as those derived from acrylic acid and styrene, to create functional copolymers. nih.gov These materials can exhibit enhanced thermal stability and solubility, and their properties can be tuned by the nature of the grafted pyridine unit. nih.gov The integration of chromophores like nitrophenyl-pyridines into polymers is a strategy for creating colored materials for a wide range of technical applications, from paints to advanced coatings. mdpi.com

The interaction of molecules with light, their photophysical properties, is the basis for many modern technologies, including organic light-emitting diodes (OLEDs) and fluorescent sensors. Nitrophenyl and pyridyl-substituted compounds are of significant interest in this domain. nih.govresearchgate.net

Studies on related compounds, such as meso-substituted BODIPY dyes, have shown that the presence of 4-pyridinyl and 4-nitrophenyl groups significantly influences their photophysical characteristics. nih.gov While substitutions can sometimes lead to lower fluorescence quantum yields, they also induce other interesting effects. nih.gov For example, the 4-pyridinyl derivative of a BODIPY dye exhibited significant solvatochromism, meaning its emission color changes with the polarity of the solvent. nih.gov The fluorescence of the 4-nitrophenyl substituted version was dramatically enhanced in nonpolar solvents, a property that could be exploited in practical applications. nih.gov

Furthermore, highly conjugated materials based on pyridine and diphenylamine (B1679370) have been shown to exhibit greenish fluorescence with potential applications in electronic devices. lookchem.com The photophysical properties, including absorption maxima and fluorescence emission, are highly dependent on the molecular structure and the surrounding environment. lookchem.comresearchgate.net The photochemical behavior of related 4-(nitrophenyl)-1,4-dihydropyridines involves electron transfer processes, leading to the formation of reactive intermediates and pyridine products. researchgate.net This reactivity highlights the potential of these molecules in light-driven applications and as photoactive materials. researchgate.net

Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Heteroaromatic Systems

The study of well-defined molecules like 4-(4-Methyl-3-nitrophenyl)pyridine provides crucial data for understanding the complex interplay between molecular structure and chemical reactivity in heteroaromatic systems. The electron-withdrawing nature of the nitro group and the inherent electronic properties of the pyridine ring create a unique electronic landscape that governs the molecule's behavior.

The position of the nitro group is critical. When adjacent to a potential reaction site, it can exert a strong influence on the reaction's course. For example, in vicarious nucleophilic substitution reactions on nitropyridines, a nitro group is essential for stabilizing the intermediate anionic species (a Meisenheimer-type adduct). acs.org However, steric hindrance between the incoming nucleophile and the nitro group can prevent the reaction from proceeding, illustrating a delicate balance between electronic activation and steric repulsion. acs.org

Furthermore, unexpected rearrangements, such as nitro-group migration, have been observed in the reactions of amines with halo-nitropyridines. clockss.org The solvent plays a critical role in directing the reaction pathway, with polar aprotic solvents sometimes favoring the migration product over the expected direct substitution product. clockss.org Studying these phenomena in model systems like substituted nitropyridines helps to build a more comprehensive picture of reaction mechanisms. The modification of the pyridine nitrogen through protonation or alkylation can also significantly alter the molecule's photophysical properties and reactivity by changing the electron distribution within the pi-system. ubc.ca These fundamental studies are essential for the rational design of new molecules with tailored properties for specific applications, from catalysis to medicine. acs.org

Development of Novel Synthetic Methodologies in Organic Chemistry

The relentless pursuit of novel molecules with specific functions is a primary driver for innovation in organic chemistry. Central to this endeavor is the development of new synthetic methodologies that enable the efficient and selective formation of chemical bonds. The construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in a controlled manner is fundamental to assembling complex molecular architectures from simpler precursors. The synthesis of heteroaromatic compounds, such as pyridine derivatives, is of particular interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

The compound 4-(4-Methyl-3-nitrophenyl)pyridine serves as a pertinent example of a molecule whose synthesis relies on and contributes to the advancement of modern synthetic methods. Specifically, its structure, which features a C-C bond connecting a pyridine ring and a substituted phenyl ring, is archetypal for molecules assembled via transition-metal-catalyzed cross-coupling reactions. The development and refinement of these reactions are a major focus of contemporary organic synthesis research.

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, represent a powerful and versatile strategy for the formation of biaryl linkages. mdpi.com This reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org The mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse starting materials have established the Suzuki-Miyaura coupling as a cornerstone of modern organic synthesis. organic-chemistry.orgnih.gov

Research in this area focuses on expanding the scope of coupling partners, improving catalyst efficiency, and developing more sustainable and "green" reaction conditions. For instance, efforts are made to use alternative electrophiles, such as nitroarenes, to replace traditional organic halides, which could enhance the sustainability of the process. mdpi.com The synthesis of molecules like 4-(4-Methyl-3-nitrophenyl)pyridine provides a valuable test case for these new methodologies, allowing researchers to assess the efficacy of novel catalysts, ligands, and reaction protocols.

The successful synthesis of such specifically substituted biaryls demonstrates the high level of control achievable with modern catalytic systems. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and preventing the formation of undesired byproducts. researchgate.net The data presented in the following table illustrates typical conditions employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl-pyridines, showcasing the parameters that are optimized in the development of these methodologies. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Aryl-Pyridine Synthesis

This table outlines typical parameters for the Suzuki-Miyaura reaction, a key method for synthesizing compounds like 4-(4-Methyl-3-nitrophenyl)pyridine by coupling a pyridine derivative with an arylboronic acid. The data is based on established protocols for similar transformations. nih.gov

| Entry | Pyridine Derivative (Coupling Partner 1) | Arylboronic Acid/Ester (Coupling Partner 2) | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Halopyridine | 4-Methyl-3-nitrophenylboronic acid | Pd(dppf)Cl₂ (3-5) | Na₃PO₄ | 1,4-Dioxane/Water | 85-100 | Modest-Good |

| 2 | Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | 4-Methyl-3-nitrophenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (5) | K₃PO₄ | 1,4-Dioxane/Water | 100 | Modest-Good |

| 3 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Good |

| 4 | 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium Catalyst | Base | Solvent System | RT-100 | up to 77 |

Note: Yields are described qualitatively as "Modest-Good" or quantitatively where specific data for analogous reactions is available. nih.govnih.govyoutube.com Conditions are representative and subject to optimization for specific substrates.

The development of these synthetic strategies is not merely an academic exercise; it has profound practical implications. By providing efficient pathways to complex molecules, chemists can accelerate the discovery and production of new materials and therapeutic agents. The synthesis of 4-(4-Methyl-3-nitrophenyl)pyridine and its analogs, facilitated by these advanced methods, contributes to the library of available chemical entities for further investigation in various scientific fields. nih.govthieme-connect.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.